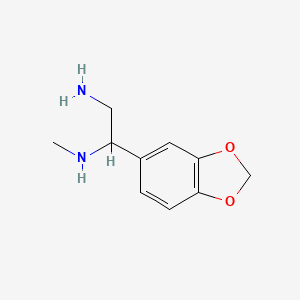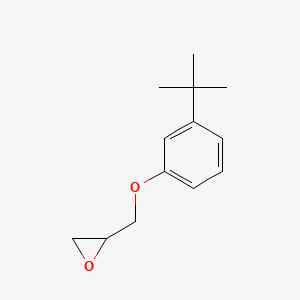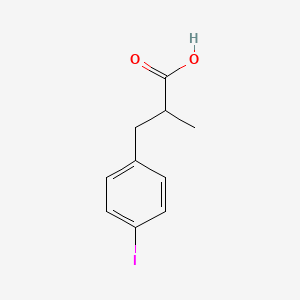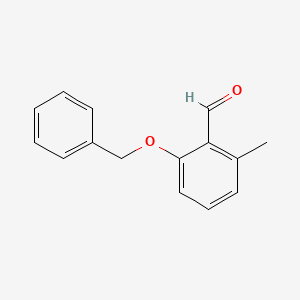
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 2-Benzyloxy-6-methylbenzoic acid
Reduction: 2-Benzyloxy-6-methylbenzyl alcohol
Substitution: Products vary based on the nucleophile used
Applications De Recherche Scientifique
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is utilized in several scientific research fields:
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR depends on its specific application. In chemical reactions, the aldehyde group typically acts as an electrophile, participating in nucleophilic addition or substitution reactions. The benzyloxy group can influence the reactivity of the molecule by stabilizing intermediates or transition states through resonance effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-2-hydroxybenzaldehyde
- 3-(4-Methyl-3-pyridinyl)benzaldehyde
- (S)-4-(2-Methylbutoxy)benzaldehyde
Uniqueness
2-(Benzyloxy)-6-methylbenzaldehyde, AldrichCPR is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interactions. The presence of both a benzyloxy and a methyl group on the benzene ring provides distinct steric and electronic properties compared to other benzaldehyde derivatives.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-methyl-6-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-15(14(12)10-16)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
MSZCYCMKKZUHRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)
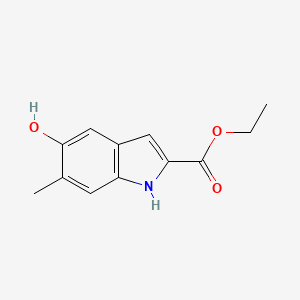
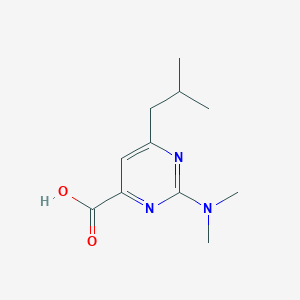
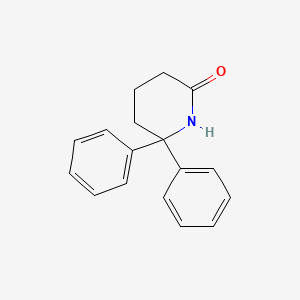
![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)
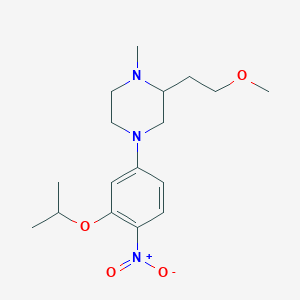
![(3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B8543057.png)
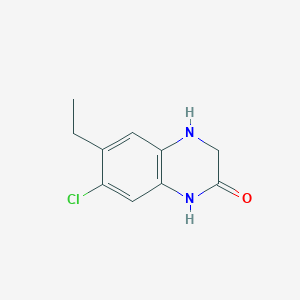
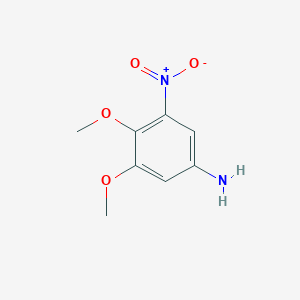
![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)
